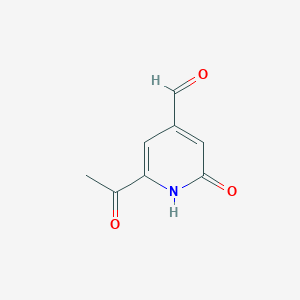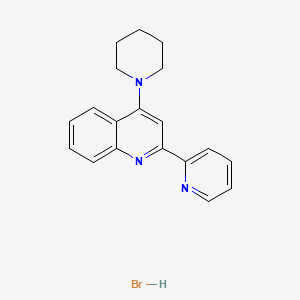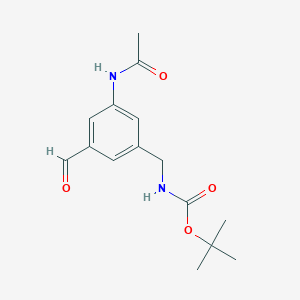
2-Acetyl-6-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It contains a six-membered ring with an aldehyde, a ketone, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the acylation of 2-methoxynaphthalene with acetic anhydride, followed by hydrolysis to yield the desired compound . The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and product yield. The process may also involve purification steps such as recrystallization and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde, ketone, and hydroxyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde and ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group results in the formation of a secondary alcohol .
Scientific Research Applications
2-Acetyl-6-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of a hydroxyl group.
1-Acetyl-2-methoxynaphthalene: Another structural isomer with different functional group positioning.
Uniqueness
2-Acetyl-6-hydroxyisonicotinaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-acetyl-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)3-8(12)9-7/h2-4H,1H3,(H,9,12) |
InChI Key |
CSJZYBJAFFNXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(Phenylmethyl)amino]ethyl]-phosphonic acid dimethyl ester hydrochloride](/img/structure/B14858143.png)


![2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858152.png)

![Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate](/img/structure/B14858167.png)


![[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane](/img/structure/B14858189.png)

![(R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate](/img/structure/B14858197.png)

![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide](/img/structure/B14858209.png)
